5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (hereafter referred to as Compound 7a) is a spirocyclic proline derivative featuring a bicyclic structure with a cyclopropane ring fused to a pyrrolidine system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enables further derivatization. This compound is synthesized via a six-step route starting from ketones, involving cyclopropanation, reduction, and hydrolysis (yield: 2.2% overall) . Key properties include:
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGXENFODBXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613292-78-6 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of dipeptides, suggesting that it may interact with peptide bonds or amino acids.
Mode of Action
The compound, being a tert-butyloxycarbonyl-protected amino acid, is used as a starting material in dipeptide synthesis. The protection of the amino acid allows for selective reactions to occur without interference from the amino acid’s reactive groups. This enhances the formation of amide bonds in the synthesis of dipeptides.
Result of Action
The primary result of the action of 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid is the synthesis of dipeptides. These dipeptides can then participate in various biological functions, depending on their specific structure and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.
Biological Activity
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
Molecular Formula : CHNO
Molecular Weight : 241.28 g/mol
CAS Number : 1129634-44-1
Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been primarily explored in the context of antiviral properties, particularly as a precursor in the synthesis of antiviral agents like ledipasvir, which is used for treating hepatitis C virus (HCV) infections.
Antiviral Activity
Research indicates that derivatives of this compound exhibit potent antiviral activities. For instance, ledipasvir, which incorporates elements from this compound, has demonstrated effectiveness at picomolar concentrations against HCV . The mechanism of action involves inhibition of the non-structural protein 5A (NS5A), crucial for viral replication.
Synthesis and Case Studies
The synthesis of this compound involves various methods, including catalytic and enantioselective approaches. A notable study outlined a one-pot double allylic alkylation process that yielded high purity and efficiency .
Table 1: Synthesis Conditions and Yields
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| One-pot double allylic alkylation | 84 | N-ethyl-N,N-diisopropylamine; HATU; DMF; 0°C for 1h |
| Enantioselective preparation | 78 | MeOH/THF/H2O/KOH at room temperature for 32h |
Pharmacokinetics and Toxicology
The pharmacokinetic profile shows that this compound has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system effects . However, safety data suggest that it may pose risks such as skin irritation and respiratory issues if inhaled or ingested inappropriately .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | None |
| Log P (octanol-water) | 1.37 |
Comparison with Similar Compounds
Key Observations :
- Smaller spiro systems (e.g., [2.4]) exhibit higher ring strain, influencing reactivity and conformational flexibility.
- Larger rings (e.g., [3.4], [2.5]) may enhance metabolic stability but reduce synthetic accessibility .
Stereoisomers and Enantiomers
Key Observations :
- Enantiomers differ in biological activity; the (S)-enantiomer is specifically utilized in ledipasvir due to its compatibility with viral protease binding pockets .
- Stereochemical purity is critical, as evidenced by chiral resolution methods (e.g., HOBt/DCC-mediated coupling) .
Functional Group Modifications
Key Observations :
Key Observations :
- Most analogs require moisture-free storage to prevent Boc group hydrolysis .
Q & A
Q. What are the key synthetic strategies for preparing 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid?
The synthesis typically involves spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. A common approach is to use tert-butyl dicarbonate (Boc anhydride) to protect the amine group in the azaspiro intermediate, ensuring regioselectivity and stability during subsequent reactions. Spirocyclic precursors are often synthesized via cycloaddition or intramolecular alkylation, with careful control of reaction conditions (e.g., temperature, catalysts) to avoid side products . Characterization via NMR and IR spectroscopy is critical to confirm the spirocyclic structure and Boc group integrity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Stereochemical assignment relies on chiral HPLC or X-ray crystallography. For example, enantiomeric purity can be assessed using chiral stationary phases, while X-ray diffraction provides definitive spatial configuration. Additionally, coupling constants in -NMR and NOE (Nuclear Overhauser Effect) experiments help distinguish axial/equatorial substituents in the spirocyclic system .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : , , and DEPT-135 NMR to confirm the spirocyclic backbone and Boc group placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm confirm the carbonyl groups (carboxylic acid and Boc) .
Elemental analysis ensures purity and stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during scale-up?
Optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Lower temperatures reduce side reactions during Boc protection.
Parallel reaction monitoring (e.g., via in-situ FTIR) helps identify bottlenecks .
Q. What methodologies address discrepancies in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Strategies include:
- Isotopic Labeling : Use of - or -labeled precursors to track signal assignments .
- Advanced Purification : Preparative HPLC or size-exclusion chromatography to isolate stereoisomers or byproducts .
- Computational Modeling : DFT (Density Functional Theory) calculations to predict NMR shifts and compare with experimental data .
Q. How can the Boc group’s stability be assessed under varying reaction conditions?
Stability studies involve:
- Acid/Base Resistance Tests : Exposing the compound to TFA (trifluoroacetic acid) or aqueous NaOH to monitor Boc deprotection rates.
- Thermogravimetric Analysis (TGA) : To evaluate thermal degradation thresholds.
- LC-MS Monitoring : Tracking Boc group retention during reactions with nucleophiles or oxidizing agents .
Q. What are the challenges in synthesizing enantiopure derivatives of this spirocyclic compound?
Challenges include:
- Racemization : Minimized by using mild conditions (low temperature, non-basic media) during Boc protection.
- Chiral Resolution : Enzymatic kinetic resolution or diastereomeric salt formation to separate enantiomers.
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP or Salen complexes) in cyclization steps to induce enantioselectivity .
Data Contradiction and Validation
Q. How should researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).
- Metabolic Stability Tests : Assess whether decomposition products contribute to observed activity.
- Co-crystallization Studies : Determine binding modes with target proteins to validate hypothesized interactions .
Q. What strategies validate the purity of this compound in complex matrices (e.g., biological samples)?
- Isotope Dilution Mass Spectrometry (IDMS) : Incorporation of -labeled internal standards for precise quantification .
- Solid-Phase Extraction (SPE) : Use of polymeric sorbents (e.g., polystyrene-divinylbenzene) to isolate the compound from interferents .
Application-Oriented Questions
Q. How is this compound utilized as an intermediate in medicinal chemistry?
It serves as a rigid scaffold for designing protease inhibitors or GPCR modulators due to its spirocyclic constraint, which enforces specific conformations. The Boc group allows selective deprotection for further functionalization (e.g., amide coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
